molecular formula C18H21N3O4 B2994300 (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one CAS No. 866149-55-5

(2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one

货号: B2994300
CAS 编号: 866149-55-5
分子量: 343.383
InChI 键: KWWHXKRSBUICBO-ATVHPVEESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one belongs to the class of azabicyclic derivatives featuring a quinuclidinone core (1-azabicyclo[2.2.2]octan-3-one) conjugated with a substituted benzylidene moiety. Its structure includes:

  • A quinuclidinone scaffold, a rigid bicyclic system with a ketone group at position 3.
  • A Z-configured benzylidene group at position 2, substituted with a morpholin-4-yl group (position 2 of the phenyl ring) and a nitro group (position 5).

This compound’s synthesis likely involves a condensation reaction between a substituted benzaldehyde and the quinuclidinone core, analogous to methods described for related azadienes .

属性

IUPAC Name

(2Z)-2-[(2-morpholin-4-yl-5-nitrophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c22-18-13-3-5-19(6-4-13)17(18)12-14-11-15(21(23)24)1-2-16(14)20-7-9-25-10-8-20/h1-2,11-13H,3-10H2/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWHXKRSBUICBO-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C/C3=C(C=CC(=C3)[N+](=O)[O-])N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (2Z)-2-{[2-(morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one, also known as 1-azabicyclo[2.2.2]octanone, is a member of the azabicyclic compound family which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4O3C_{14}H_{18}N_{4}O_{3} with a molecular weight of approximately 290.32 g/mol. The structure features a morpholine ring and a nitrophenyl group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₃
Molecular Weight290.32 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azabicyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Properties

Studies have demonstrated that azabicyclic compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, compounds targeting specific signaling pathways in cancer cells have shown promising results in preclinical models.

Neuroprotective Effects

Given the structural similarity to other neuroactive compounds, the potential neuroprotective effects of this compound are being explored. Research has indicated that similar compounds can modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, leading to inhibition of replication and transcription processes.

Case Studies

Recent studies have highlighted the biological activity of related compounds:

  • Study on Antimicrobial Activity :
    A recent study evaluated the antimicrobial effects of a series of azabicyclic derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial potential.
    CompoundMIC (µg/mL)
    Azabicyclic Derivative A10
    Azabicyclic Derivative B25
    This suggests that further investigation into this compound could yield promising results in antimicrobial drug development.
  • Anticancer Activity Assessment :
    Another study assessed the anticancer effects of azabicyclic compounds on human cancer cell lines, revealing IC50 values in the nanomolar range for several derivatives.
    CompoundIC50 (nM)
    Azabicyclic Derivative C50
    Azabicyclic Derivative D75
    These findings support the hypothesis that this compound may exhibit similar anticancer properties.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Notable Features
Target: (2Z)-2-{[2-(Morpholin-4-yl)-5-nitrophenyl]methylidene}-1-azabicyclo... C₁₈H₂₂N₃O₄ 344.39 2-Morpholin-4-yl, 5-Nitro High polarity (morpholino), electron-deficient aromatic system (nitro)
(2Z)-2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one C₁₄H₁₄ClNO 247.72 4-Chloro Moderate lipophilicity; simple halogen substitution
(2Z)-2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one C₁₄H₁₃Cl₂NO 282.17 2,4-Dichloro Increased lipophilicity and steric bulk compared to mono-chloro analog
(2Z)-2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one C₁₅H₁₄F₃NO 281.27 3-Trifluoromethyl Strong electron-withdrawing effects; enhanced metabolic stability

Structural and Electronic Effects

Substituent Polarity: The morpholino group in the target compound introduces a polar, hydrogen-bond-accepting moiety, improving aqueous solubility compared to halogenated analogs (e.g., 4-chloro or 2,4-dichloro derivatives) .

Lipophilicity: Chloro and dichloro derivatives exhibit higher logP values due to halogen substituents, favoring membrane permeability but reducing solubility . The trifluoromethyl group (C₁₅H₁₄F₃NO) balances moderate lipophilicity with metabolic resistance, a feature absent in the nitro/morpholino-substituted target .

Conformational Rigidity: The quinuclidinone core imposes rigid geometry across all analogs, but bulky substituents (e.g., morpholino) may influence ring puckering or crystal packing, as analyzed via software like SHELX and WinGX .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。